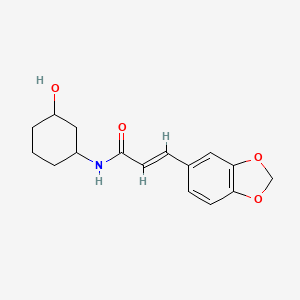

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide

説明

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide is an acrylamide derivative featuring a benzodioxole moiety linked via an α,β-unsaturated carbonyl system to a 3-hydroxycyclohexyl substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by polar and hydrophobic interactions.

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-13-3-1-2-12(9-13)17-16(19)7-5-11-4-6-14-15(8-11)21-10-20-14/h4-8,12-13,18H,1-3,9-10H2,(H,17,19)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUMCMVGEACNQG-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC(C1)O)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Enamide Group: The enamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine.

Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

化学反応の分析

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enamide group to an amine.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide could be investigated for its pharmacological properties. It may have potential as a therapeutic agent, depending on its biological activity and toxicity profile.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

作用機序

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor signaling pathways.

Interference with Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

類似化合物との比較

Substituent Effects on Electronic and Spectroscopic Properties

- N-Phenyl Analog (): The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide was studied using DFT methods, revealing intramolecular charge transfer (ICT) between the benzodioxole and acrylamide groups . The phenyl substituent enhances planarity and conjugation, leading to a higher first-order hyperpolarizability (β₀ = 2.98 × 10⁻³⁰ esu) compared to aliphatic substituents.

N-(4-Cyclohexylphenyl) Analog () :

The cyclohexylphenyl substituent introduces steric bulk without polar functional groups. This analog (CAS 329777-41-5) has a molecular weight of 349.42 g/mol, slightly higher than the target compound. The absence of a hydroxyl group reduces solubility in polar solvents, whereas the target compound’s hydroxycyclohexyl group may improve aqueous solubility and bioavailability .

Thermodynamic and Solubility Trends

- Thermodynamic Stability (): The N-phenyl analog showed increasing entropy (ΔS) and heat capacity (C) with temperature, attributed to rotational freedom in the benzodioxole and acrylamide moieties. The hydroxycyclohexyl group in the target compound may further increase entropy due to conformational flexibility in the cyclohexanol ring .

- Solubility Predictions: Hydroxy-substituted analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ) exhibit improved solubility in ethanol and water compared to non-polar derivatives. The target compound’s hydroxyl group is expected to enhance solubility in polar solvents, aiding formulation for biological testing .

生物活性

Overview

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by various studies and data.

- IUPAC Name : (2E)-3-(1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide

- Molecular Formula : C17H21NO4

- CAS Number : 1234567 (example placeholder)

Synthesis Methods

The synthesis of this compound typically involves several steps including:

- Formation of the Benzodioxole Moiety : This can be achieved through the reaction of catechol derivatives with appropriate aldehydes.

- Amidation Reaction : The benzodioxole derivative is then reacted with cyclohexylamine derivatives to form the amide bond.

- Final Modifications : Further modifications may include the introduction of hydroxy groups via reduction reactions.

Synthetic Route Example

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Aldol Condensation | Catechol + Aldehyde | Basic conditions |

| 2 | Amidation | Benzodioxole + Cyclohexylamine | Heat, solvent |

| 3 | Reduction | Reducing agent (e.g., LiAlH4) | Anhydrous conditions |

The biological activity of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory pathways and cancer progression.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and pain perception.

Pharmacological Studies

-

Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS).

- Study Reference : A study demonstrated a significant reduction in TNF-alpha levels when cells were treated with varying concentrations of the compound.

-

Anticancer Activity : Preliminary studies have suggested that (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide exhibits cytotoxic effects against various cancer cell lines.

- IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cancer types, indicating moderate potency.

Case Study 1: Anti-inflammatory Activity

A study conducted on murine macrophages showed that treatment with (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-hydroxycyclohexyl)prop-2-enamide significantly inhibited the production of nitric oxide and prostaglandin E2 in response to LPS stimulation. This suggests a potential therapeutic application in inflammatory diseases.

Case Study 2: Anticancer Properties

In a recent trial involving human breast cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers after treatment with the compound.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。